molecular formula C17H13NO3 B7773902 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid

1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid

Cat. No.: B7773902
M. Wt: 279.29 g/mol
InChI Key: CZQKISAERLUEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde with semicarbazide in ethanol under microwave irradiation . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce production time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Ethanol: Used as a solvent in condensation reactions.

    Microwave Irradiation: Employed to enhance reaction rates and yields.

    Bases: Used in Michael addition reactions to facilitate the formation of carbon-carbon bonds.

Major Products:

Scientific Research Applications

1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid involves its interaction with biological targets, leading to antimicrobial effects. The compound likely interferes with the cellular processes of microorganisms, inhibiting their growth and proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Uniqueness: 1-(2-Oxo-2-phenyl-ethyl)-1H-indole-2-carboxylic acid stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-phenacylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16(12-6-2-1-3-7-12)11-18-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKISAERLUEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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